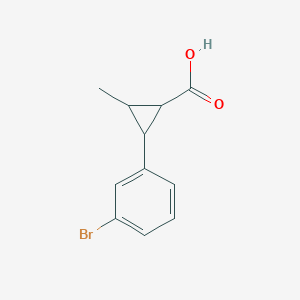
2-(3-溴苯基)-3-甲基环丙烷-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid is an organic compound with a cyclopropane ring substituted with a bromophenyl group and a carboxylic acid group
科学研究应用
2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromobenzyl chloride with methylcyclopropane carboxylate in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 2-(3-aminophenyl)-3-methylcyclopropane-1-carboxylic acid and 2-(3-thiophenyl)-3-methylcyclopropane-1-carboxylic acid.
Oxidation Reactions: Products include 2-(3-bromophenyl)-3-methylcyclopropane-1-carboxylic acid derivatives with higher oxidation states.
Reduction Reactions: Products include 2-(3-bromophenyl)-3-methylcyclopropane-1-methanol and 2-(3-bromophenyl)-3-methylcyclopropane-1-aldehyde.
作用机制
The mechanism of action of 2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(4-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid
- 2-(3-Chlorophenyl)-3-methylcyclopropane-1-carboxylic acid
- 2-(3-Bromophenyl)-3-ethylcyclopropane-1-carboxylic acid
Uniqueness
2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of a methyl group on the cyclopropane ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.
生物活性
2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid can be represented as follows:
- Molecular Formula : C11H11BrO2
- Molecular Weight : 271.11 g/mol
The compound features a cyclopropane ring with a bromophenyl group and a carboxylic acid functionality, which may contribute to its biological properties.
Antimicrobial Activity
Brominated compounds are known for their antimicrobial properties. Studies suggest that 2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid could potentially inhibit the growth of various bacteria and fungi by:
- Disrupting Cell Membrane Integrity : Similar compounds have been shown to compromise microbial cell membranes, leading to cell lysis.
- Inhibiting Enzymatic Activity : Some brominated compounds can inhibit key enzymes necessary for microbial survival.
The biological activity of 2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid may involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Many brominated compounds generate ROS, leading to oxidative stress in cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
- DNA Interaction : Some studies suggest that brominated compounds can intercalate into DNA, affecting replication and transcription processes.
Case Studies
A review of literature indicates that while direct studies on 2-(3-Bromophenyl)-3-methylcyclopropane-1-carboxylic acid are sparse, related compounds have demonstrated significant biological activities:
属性
IUPAC Name |
2-(3-bromophenyl)-3-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-6-9(10(6)11(13)14)7-3-2-4-8(12)5-7/h2-6,9-10H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFFMLOGCLWPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1C(=O)O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














